molecular formula C11H10N2O2 B6594253 Ethyl 1,7-naphthyridine-3-carboxylate CAS No. 949922-44-5

Ethyl 1,7-naphthyridine-3-carboxylate

Cat. No.: B6594253
CAS No.: 949922-44-5
M. Wt: 202.21 g/mol
InChI Key: NZKOQKBFFCBTDU-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are fundamental to a vast array of biologically important molecules, including alkaloids, vitamins, and nucleic acids. Their prevalence in nature and their versatile chemical properties have made them a cornerstone of pharmaceutical research. researchgate.netnih.gov The unique electronic distribution and the ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions allow these compounds to bind to biological targets with high affinity and specificity. nih.gov

The naphthyridine class of compounds are bicyclic heteroaromatic systems composed of two fused pyridine (B92270) rings. They are also known as diazanaphthalenes, indicating the presence of two nitrogen atoms within the naphthalene-like framework. The arrangement of these two nitrogen atoms gives rise to ten possible isomers, each with distinct electronic and steric properties that influence their biological activity. nih.gov Ethyl 1,7-naphthyridine-3-carboxylate (B1632217) belongs to this important class of heterocycles.

Historical Development and Significance of Naphthyridine Scaffolds in Chemical and Biological Research

The exploration of naphthyridine chemistry dates back to the late 19th and early 20th centuries, with early research focusing on their synthesis and basic chemical characterization. A significant milestone in the history of naphthyridines was the discovery of the antibacterial activity of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in the 1960s. semanticscholar.org This discovery spurred extensive research into the medicinal applications of this scaffold, leading to the development of a wide range of synthetic derivatives with diverse therapeutic applications.

Naphthyridine derivatives have since been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgnih.gov The versatility of the naphthyridine core allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological profiles. This has cemented the status of naphthyridines as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Structural Characteristics of the 1,7-Naphthyridine (B1217170) Isomer

The 1,7-naphthyridine isomer is characterized by the placement of its two nitrogen atoms at positions 1 and 7 of the bicyclic ring system. This specific arrangement of nitrogen atoms influences the electron density distribution across the aromatic rings, which in turn affects the molecule's reactivity, basicity, and its potential for intermolecular interactions. The presence of the nitrogen atoms creates regions of lower electron density, making certain carbon atoms susceptible to nucleophilic attack, while the nitrogen atoms themselves can act as hydrogen bond acceptors or sites for coordination with metal ions.

Research Gaps and Opportunities Pertaining to Ethyl 1,7-Naphthyridine-3-carboxylate

Despite the broad interest in the naphthyridine scaffold, a comprehensive review of the scientific literature reveals that this compound has been studied to a lesser extent compared to its other isomers, particularly the 1,8-naphthyridine derivatives. While it is commercially available and has been used as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications, there is a noticeable lack of dedicated research focusing solely on this compound.

The primary research gap lies in the detailed characterization of its chemical and physical properties. While some synthetic methods for related naphthyridine esters exist, specific and optimized synthetic routes for this compound are not extensively documented in peer-reviewed journals. Furthermore, there is a scarcity of published data on its spectroscopic properties (NMR, IR, Mass Spectrometry), which are crucial for its unambiguous identification and for understanding its electronic structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOQKBFFCBTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 1,7 Naphthyridine 3 Carboxylate

Established Synthetic Pathways for the 1,7-Naphthyridine (B1217170) Core

Traditional methods for building the 1,7-naphthyridine core often rely on cyclization reactions of appropriately substituted pyridine (B92270) precursors. These established pathways, while foundational, sometimes face limitations in terms of regioselectivity and reaction conditions.

Gould-Jacobs Reaction and Analogous Condensation-Cyclization Strategies

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives and can be adapted for naphthyridines. wikipedia.org The process typically begins with the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov This is followed by a thermal cyclization to form the fused heterocyclic system. wikipedia.orgnih.gov

The mechanism initiates with a nucleophilic attack from the amine nitrogen onto the malonic ester derivative, leading to a condensation product after the loss of an ethanol (B145695) molecule. wikipedia.org A subsequent 6-electron cyclization reaction, driven by heat, forms the second ring, yielding a 4-oxo-dihydro-naphthyridine-3-carboxylate ester. wikipedia.org For instance, the reaction of 2-aminopyridine (B139424) with diethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like Dowtherm A, produces ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov The regioselectivity of the cyclization is a critical factor, influenced by both steric and electronic effects of substituents on the initial pyridine ring. d-nb.info

Skraup-Type Reactions and Variants for Naphthyridine Annulation

The Skraup reaction is a classic method for synthesizing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov However, the direct application of the Skraup reaction to 3-aminopyridine (B143674) does not yield 1,7-naphthyridine. The cyclization preferentially occurs at the more nucleophilic C-2 position of the pyridine ring, leading to the formation of 1,5-naphthyridine (B1222797) instead. thieme-connect.de

To achieve the 1,7-naphthyridine skeleton, modifications to the Skraup synthesis are necessary. A key strategy involves blocking the C-2 position of the 3-aminopyridine precursor with a group that can be removed later or that directs the cyclization to the C-4 position. thieme-connect.de For example, using pyridine-2,3-diamine as the starting material forces the cyclization to occur at the C-4 position, yielding 1,7-naphthyridin-8-amine. thieme-connect.de Similarly, starting with 3-aminopyridin-2(1H)-one leads to 1,7-naphthyridin-8(7H)-one. thieme-connect.de These substituted 1,7-naphthyridines can then be converted to the parent heterocycle through subsequent chemical transformations. thieme-connect.de

Multi-Step Approaches Utilizing Precursor Functionalization

Multi-step syntheses provide a versatile route to the 1,7-naphthyridine core by allowing for the careful construction and functionalization of a pyridine precursor prior to the final cyclization step. This approach offers greater control over the final substitution pattern of the target molecule.

Advanced and Efficient Synthetic Techniques

To overcome the limitations of classical methods, modern synthetic techniques have been developed. These advanced methodologies offer improved reaction efficiency, higher yields, and milder conditions for the synthesis and functionalization of Ethyl 1,7-naphthyridine-3-carboxylate (B1632217) and its analogs.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics and Enhanced Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like naphthyridines. sphinxsai.comdavidpublisher.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher product yields compared to conventional heating methods. scielo.org.mxresearchgate.netablelab.eu

For example, in the Grohe-Heitzer reaction for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, microwave heating reduced the reaction time for a key intermediate step from 2.5 hours to just 5 minutes. scielo.org.mx Similarly, the synthesis of 1,7-naphthyridines from 2-cyano-3-pyridylacetonitrile showed significantly improved yields under microwave conditions compared to conventional heating. sphinxsai.com This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. scielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction / StepConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Grohe-Heitzer Intermediate Synthesis2.5 hours5 minutesSignificant time reduction scielo.org.mx
1,7-Naphthyridine SynthesisLonger reaction times3 minutesYield increased from ~50% to 67.2% sphinxsai.com
Vilsmeier-Haack Reaction for PyrazolesLonger duration (oil bath)Few minutesHigher yields, cleaner product

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including 1,7-naphthyridines. nih.govacs.org These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.

C-C Bond Formation:

Suzuki Coupling: This reaction pairs an organoboron compound with a halide or triflate under palladium catalysis. It has been employed in the synthesis of complex molecules where a pre-formed naphthyridine core is coupled with various aryl or heteroaryl groups. For example, a three-step synthesis of canthinone analogues utilizes a Pd-catalyzed Suzuki-Miyaura coupling to build a key C-C bond on a naphthyridine-3-carboxylate precursor. ucy.ac.cynih.govucy.ac.cy

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgmdpi.com This method has been applied to the synthesis of fused 1,7-naphthyridine systems, such as pyrazolo[4,3-f] sphinxsai.comrsc.orgnaphthyridines, via intramolecular Heck reactions. rsc.org The reaction offers excellent stereoselectivity and is particularly efficient for intramolecular cyclizations. libretexts.org

Stille Coupling: The Stille reaction uses an organotin reagent to couple with an organic halide. It provides a reliable method for creating C-C bonds and has been used in the synthesis of various 1,5-naphthyridine derivatives, a strategy that can be adapted for the 1,7-isomer. nih.gov

C-N Bond Formation:

Palladium-Catalyzed Amidation: This reaction, often a variant of the Buchwald-Hartwig amination, directly forms a C-N bond between an aryl halide and an amide. It is a powerful method for introducing amide functionalities onto the 1,7-naphthyridine ring. acs.org The process typically uses a palladium catalyst, a suitable ligand like Xantphos, and a base to couple a chloro-naphthyridine with a primary or secondary amide. acs.orgnih.gov This technique has been instrumental in synthesizing 6,8-disubstituted 1,7-naphthyridines and other amido-naphthyridine derivatives. nih.govacs.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

ReactionBond FormedTypical Catalyst/LigandReactantsReference
Suzuki CouplingC-CPd(PPh₃)₄ or other Pd complexesAryl Halide + Boronic Acid/Ester ucy.ac.cy, nih.gov
Heck ReactionC-CPd(OAc)₂ / Phosphine LigandsAryl Halide + Alkene rsc.org, organic-chemistry.org
Stille CouplingC-CPd(PPh₃)₄Aryl Halide + Organostannane nih.gov
Palladium-Catalyzed AmidationC-NPd(OAc)₂ / XantphosAryl Halide + Amide acs.org, nih.gov

Lewis Acid-Catalyzed Cyclization Processes

Lewis acid catalysis plays a significant role in facilitating the intramolecular cyclization reactions required for the formation of complex heterocyclic systems. While direct studies on ethyl 1,7-naphthyridine-3-carboxylate are specific, the principles are demonstrated in related structures. For instance, Lewis acids are known to catalyze the intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls, leading to the formation of highly functionalized dihydropyrroles. rsc.org This type of activation, where the Lewis acid coordinates to a carbonyl or nitrile group, enhances the electrophilicity of the carbon atom, thereby promoting the ring-closing step. In the context of naphthyridine synthesis, a Lewis acid could be employed to activate a precursor, facilitating the crucial cyclization step in a manner analogous to the Friedländer synthesis, leading to the desired bicyclic structure.

One-Pot and Cascade Synthesis Strategies

One-pot and cascade reactions represent highly efficient synthetic strategies that minimize purification steps, reduce waste, and save time. The Friedländer condensation is a classic method adaptable to a one-pot synthesis of naphthyridines. researchgate.net This reaction typically involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester.

For example, 2,4-disubstituted 1,7-naphthyridines can be prepared from 3-amino-4-acetylpyridine and a ketone. researchgate.net Similarly, a one-pot procedure for naphthyridone derivatives has been developed starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, which undergoes reaction with DMF–DMA, followed by the addition of an amine and subsequent base-induced cyclization. rsc.org These strategies often involve a sequence of reactions, such as condensation, cyclization, and aromatization, occurring in a single reaction vessel.

Starting MaterialReagentsProduct TypeReference
3-Amino-4-acetylpyridineKetone2,4-Disubstituted 1,7-naphthyridine researchgate.net
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate1. DMF-DMA, AcOH2. Alkylamine3. Tetrabutylammonium hydroxide (B78521)Naphthyridone derivative rsc.org
2-AminopyridineDiethyl ethoxymethylenemalonate, Diphenyl ether1,8-Naphthyridine (B1210474) ester researchgate.net

Green Chemistry Principles in Naphthyridine Synthesis

The application of green chemistry principles to the synthesis of naphthyridines aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents like water or ethanol, catalyst-free conditions, and energy-efficient methods such as microwave irradiation. rsc.orgrsc.org

A notable example is the microwave-assisted synthesis of 1,7-naphthyridine from 2-cyano-3-pyridylacetonitrile, which proceeds through cyclization, hydrazinolysis, and subsequent oxidation. ijcps.org This method is described as simple, mild, and efficient, highlighting the benefits of microwave heating in significantly reducing reaction times and improving yields. ijcps.org Furthermore, multicomponent reactions for synthesizing 1,8-naphthyridine carboxylates have been developed using reusable catalysts like SiO2/Fe3O4 in aqueous solutions at room temperature, embodying several green chemistry ideals. nih.gov

Naphthyridine TypeGreen StrategyKey AdvantagesReference
1,7-NaphthyridineMicrowave-assisted synthesisRapid, efficient, mild conditions ijcps.org
1,8-NaphthyridineFriedländer reaction in waterUse of benign solvent rsc.org
ijcps.orgnih.govNaphthyridineCatalyst-free, one-pot reaction in ethanolHigh yield, simple, avoids toxic catalysts rsc.org
1,8-Naphthyridine carboxylatesReusable catalyst (SiO2/Fe3O4) in waterCatalyst recycling, room temperature, aqueous medium nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms by which this compound and related compounds are formed is crucial for optimizing existing synthetic routes and designing new ones.

Studies on Thermal Cyclization Mechanisms

Thermal cyclization is a key step in many naphthyridine syntheses, often involving an electrocyclic reaction. wikipedia.org In an electrocyclic reaction, a pi bond is converted into a sigma bond to form a ring. wikipedia.org The synthesis of 1,8-naphthyridine-3-carboxylic acid ethyl esters, for instance, involves heating a malonate derivative in diphenyl ether at high temperatures (240–250 °C) to induce cyclization. researchgate.net

The mechanism of these reactions can be understood through frontier molecular orbital theory. masterorganicchemistry.com For a thermal reaction, the stereochemical outcome is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the acyclic precursor. The thermal ring-opening of benzocyclobutene, for example, proceeds via a conrotatory mechanism. wikipedia.org Similarly, the thermal cyclization of precursors to the naphthyridine core is a pericyclic process governed by orbital symmetry rules, leading to the formation of the stable, aromatic bicyclic system. masterorganicchemistry.comresearchgate.net

Elucidation of Nucleophilic and Electrophilic Substitution Reaction Pathways

The reactivity of the naphthyridine ring is analogous to that of quinoline (B57606) and pyridine. nih.gov The electron-deficient nature of the pyridine ring system makes it susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgchemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile first adds to the ring, breaking aromaticity, and then a leaving group (typically a halide) is expelled to restore aromaticity. masterorganicchemistry.comchemistrysteps.com For naphthyridines, nucleophilic substitution is a key reaction for introducing functional groups.

Electrophilic Aromatic Substitution (EAS): Conversely, electrophilic attack on the electron-deficient naphthyridine ring is difficult and typically requires harsh conditions. masterorganicchemistry.com The reaction involves the attack of an electrophile on the π-system of the ring to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The nitrogen atom deactivates the ring towards electrophilic attack, directing incoming electrophiles to specific positions.

Analysis of N-Alkylation Mechanisms and Enolate Intermediates

N-Alkylation: The nitrogen atoms in the 1,7-naphthyridine ring possess lone pairs of electrons and can act as nucleophiles. N-alkylation reactions typically occur with alkyl halides, proceeding through a quaternary naphthyridinium salt intermediate. nih.gov This is a standard SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Subsequent deprotonation, if an adjacent acidic proton is available, or use as a quaternary salt can follow.

Enolate Intermediates: The synthesis of this compound often involves precursors with a β-dicarbonyl moiety or related structures that can form enolate intermediates. An enolate is formed by deprotonating the α-carbon of a carbonyl compound. libretexts.org These enolates are powerful nucleophiles. In the synthesis of related 1,8-naphthyridine derivatives, sodium hydride is used to deprotonate a malonate precursor, forming an enolate which then attacks an alkyl halide in a classic alkylation step. researchgate.net The alkylation of enolates is a cornerstone SN2 reaction for forming C-C bonds, crucial for building the carbon skeleton of the final molecule. libretexts.org The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. libretexts.org

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for understanding the reactivity and electronic properties of naphthyridine derivatives. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and Hard and Soft Acids and Bases (HSAB) Theory are employed to predict reaction mechanisms and guide synthetic efforts.

Density Functional Theory (DFT): DFT calculations are instrumental in investigating the electronic structure and reactivity of naphthyridine systems. For instance, studies on 2,7-naphthyridine (B1199556) derivatives use DFT to analyze non-linear optical (NLO) properties, showing that substitutions can tune the energy gap and hyperpolarizability. rsc.org Such calculations help in designing molecules with specific electronic characteristics. rsc.org Analysis of the electrostatic potential (ESP) charges, calculated via DFT, can predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In di-substituted 2,7-naphthyridines, ESP analysis helps determine which site is more susceptible to nucleophilic attack by quantifying electron deficiency. nih.gov

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. In push-pull naphthyridine chromophores, the HOMO is typically located on the electron-donor part of the molecule, while the LUMO is on the acceptor part. researchgate.net This separation of frontier orbitals facilitates charge transfer, which is a key factor in applications like dye-sensitized solar cells. researchgate.net The HOMO-LUMO energy gap is a critical parameter that can be correlated with the stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. rsc.org

Hard and Soft Acids and Bases (HSAB) Theory: The HSAB principle states that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. wikipedia.org This qualitative concept helps in understanding and predicting the outcomes of chemical reactions. adichemistry.com Lewis acids and bases are classified based on properties like size, charge state, and polarizability. wikipedia.org Hard acids and bases are small and not easily polarizable, while soft species are larger and more polarizable. khanacademy.org In the context of naphthyridine chemistry, this theory can rationalize the interaction between the heterocyclic scaffold (a Lewis base) and various electrophiles or metal ions (Lewis acids). For example, the nitrogen atoms in the naphthyridine ring are hard bases and would be expected to coordinate preferentially with hard acids. This principle is useful in predicting the stability of metal complexes and the course of substitution reactions. libretexts.org

Derivatization and Functionalization Strategies

This compound serves as a versatile starting material for a wide range of chemical modifications. These transformations allow for the synthesis of diverse derivatives with tailored properties.

Ester Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester at the C-3 position is a fundamental transformation, converting this compound into its corresponding carboxylic acid. This reaction is a critical step for creating further derivatives, such as amides and other conjugates.

The hydrolysis can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, like hydrochloric or sulfuric acid. This reaction is reversible. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is more commonly used as it is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uk This process yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. libretexts.org

For example, the hydrolysis of related 1,8-naphthyridine ethyl esters is often carried out using a 10% aqueous NaOH solution, followed by refluxing for a few hours to yield the corresponding carboxylic acid. researchgate.net This carboxylic acid derivative is a key intermediate for synthesizing compounds with potential antibacterial properties. google.com

Table 1: Representative Conditions for Ester Hydrolysis

Catalyst/Reagent Conditions Product Advantage
Dilute Acid (e.g., HCl) Heat under reflux Carboxylic Acid + Alcohol Simple procedure

Amide and Hydrazide Synthesis for Structural Diversification

The carboxylic acid or the ester functionality of the naphthyridine core is frequently converted into amides and hydrazides to explore new chemical space and biological activities.

Amide Synthesis: Amide bonds are typically formed by reacting the 1,7-naphthyridine-3-carboxylic acid with a primary or secondary amine. This reaction often requires a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Alternatively, amides can be formed directly from the ester by heating with an amine, although this is less common. A more recent, "green" approach involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine in an aqueous medium to form the amide. nih.govrsc.orgresearchgate.net This method avoids traditional coupling reagents and can be performed as a one-pot synthesis. rsc.org A wide variety of amines can be used, leading to a large library of N-substituted carboxamides. researchgate.net

Hydrazide Synthesis: Carboxylic acid hydrazides are valuable intermediates for synthesizing a range of heterocyclic compounds. They are prepared by reacting the ethyl ester, such as ethyl 1,8-napthyridin-2-one-3-carboxylate, with hydrazine (B178648) hydrate, often with heating. researchgate.net The resulting hydrazide can then be reacted with aldehydes or other electrophiles to generate more complex structures, like arylidene-hydrazides, which can be further cyclized. researchgate.net

Table 2: Synthesis of Amide and Hydrazide Derivatives

Starting Material Reagent(s) Product Type
1,7-Naphthyridine-3-carboxylic acid Amine, Coupling Reagent Amide
This compound Hydrazine Hydrate Hydrazide

Regioselective Introduction of Substituents via Aromatic Substitution Reactions

The regioselective functionalization of the naphthyridine core is crucial for tuning its electronic and steric properties. The inherent electronic nature of the pyridine rings directs incoming substituents to specific positions. Lithiation followed by quenching with an electrophile is a powerful method for achieving regioselectivity. For instance, in 2,7-naphthyridines, directed metalation using sterically hindered bases like TMPLi allows for smooth lithiation at the C4 position. uni-muenchen.de Subsequent quenching with electrophiles such as iodine, bromine, or tosyl cyanide introduces a substituent at that specific site with high yields. uni-muenchen.de

Another strategy involves nucleophilic aromatic substitution (SNAr) on activated naphthyridine rings. For example, 1,6-naphthyridine (B1220473) ditriflates can be generated in situ and undergo regioselective substitution at the C5 position with various amine nucleophiles, leaving the C7 triflate available for subsequent cross-coupling reactions. acs.org The regioselectivity is often influenced by steric hindrance from adjacent substituents. acs.org

Synthesis of Organometallic Derivatives (e.g., Organotin(IV) Complexes)

The nitrogen atoms of the naphthyridine ring can act as ligands to coordinate with metal centers, leading to the formation of organometallic complexes. Organotin(IV) derivatives, in particular, have been synthesized and studied for their potential applications in materials science and as chemotherapeutic agents. nih.govrdd.edu.iqresearchgate.net

The synthesis of these complexes typically involves reacting a di- or tri-organotin(IV) compound, such as dimethyltin(IV) dichloride (Me2SnCl2), with the naphthyridine-based ligand in a suitable solvent. orientjchem.org The ligand, often a derivative of the core naphthyridine structure, coordinates to the tin atom. orientjchem.org For example, pentacoordinated organotin(IV) complexes have been synthesized in a one-pot reaction by refluxing a Schiff base ligand precursor with an organotin oxide. nih.gov Characterization using techniques like IR, MS, and NMR spectroscopy confirms the coordination of the naphthyridine nitrogen to the tin atom. nih.govnih.gov These organotin complexes show interesting photophysical properties and have been explored for use in optoelectronic devices. nih.gov

Table 3: Examples of Organotin(IV) Precursors for Complex Synthesis

Organotin Precursor Resulting Complex Type Potential Coordination
R2SnX2 (e.g., Me2SnCl2) Diorganotin(IV) Complex Potentially five- or six-coordinate
R3SnX (e.g., Bu3SnCl) Triorganotin(IV) Complex Potentially five-coordinate

Formation of Conjugates and Hybrid Pharmacophores

This compound and its derivatives are valuable scaffolds for creating molecular conjugates and hybrid pharmacophores. This strategy involves linking the naphthyridine core to other biologically active molecules to enhance or modify their therapeutic properties. The naphthyridine moiety itself is found in numerous antibacterial agents, where it acts by inhibiting bacterial DNA gyrase. nih.govnih.gov

The synthesis of these conjugates often involves the functional handles discussed previously, such as the carboxylic acid or amide. For example, the carboxylic acid can be coupled with an amine-containing pharmacophore to create a larger hybrid molecule. This approach has been used to synthesize a wide array of 1,8-naphthyridine derivatives with piperazine (B1678402) moieties or other cyclic amines, leading to potent antibacterial agents like Enoxacin. nih.gov The goal is to combine the favorable properties of the naphthyridine core with those of another pharmacophore to achieve synergistic effects or novel mechanisms of action. rsc.org

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of Ethyl 1,7-naphthyridine-3-carboxylate (B1632217), providing detailed information about its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for Ethyl 1,7-naphthyridine-3-carboxylate are not widely reported in publicly available literature, the expected resonances can be predicted based on the known chemical shifts of similar molecular structures. The ¹¹⁹Sn NMR mentioned in the outline is not applicable as tin is not a constituent of this organic molecule.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons of the ethyl group and the naphthyridine core. The ethyl group would typically present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The aromatic protons on the naphthyridine ring system would appear as singlets, doublets, or multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling constants being diagnostic of their positions on the bicyclic system.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the aromatic naphthyridine rings, and the two carbons of the ethyl ester group.

Expected ¹H NMR Signals Predicted Chemical Shift (ppm) Multiplicity Assignment
Ethyl (-CH₃)~1.4TripletProtons of the methyl group
Ethyl (-CH₂-)~4.4QuartetProtons of the methylene group
Naphthyridine Ring~7.5 - 9.5Multiplets, Doublets, SingletsAromatic Protons
Expected ¹³C NMR Signals Predicted Chemical Shift (ppm) Assignment
Ethyl (-CH₃)~14Methyl carbon
Ethyl (-CH₂-)~62Methylene carbon
Naphthyridine Ring~115 - 160Aromatic and heteroaromatic carbons
Ester (C=O)~165Carbonyl carbon

Note: The chemical shift values are estimates and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound (C₁₁H₁₀N₂O₂), the theoretical monoisotopic mass and molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the spectrum would offer further structural clues, showing the loss of specific fragments like the ethoxy group (-OC₂H₅) from the parent molecule.

Property Value
Molecular FormulaC₁₁H₁₀N₂O₂
Average Molecular Weight202.21 g/mol
Monoisotopic Mass202.07423 Da

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands indicating its key structural features.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C=O (Ester)1700-1750Stretching
C=N / C=C (Aromatic)1450-1650Stretching
C-O (Ester)1000-1300Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching

Advanced Crystallographic Analysis

As of now, there are no publicly available reports of the single crystal structure of this compound in crystallographic databases. If a suitable single crystal were grown, this analysis would provide the ultimate confirmation of its molecular architecture and packing in the solid state.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. By using a suitable solvent system, the compound will travel a specific distance on the TLC plate (retention factor, Rf), which helps in its identification.

Flash Column Chromatography: This is a standard preparative technique used for the purification of organic compounds. A patent document mentions the use of flash column chromatography for the purification of related compounds, suggesting its applicability for this compound. epo.org The crude product is passed through a column of silica (B1680970) gel or another stationary phase, and a solvent gradient is used to elute the desired compound, separating it from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. It can also be used on a preparative scale for purification. A specific HPLC method would need to be developed, defining the column, mobile phase, and detection wavelength to accurately quantify the purity of this compound.

Column Chromatography and Thin Layer Chromatography (TLC)

Column chromatography and Thin Layer Chromatography (TLC) are foundational techniques for the separation and preliminary purity assessment of organic compounds. For naphthyridine derivatives, silica gel is commonly employed as the stationary phase due to its polarity and effectiveness in separating compounds with varying functional groups.

In the context of purifying intermediates for related compounds, solvent systems for column chromatography often consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone. For instance, in the purification of a related heterocyclic intermediate, a gradient elution on silica gel starting with a hexane/acetone mixture (4:1) and progressing to a more polar ratio (1:1) has been utilized. epo.org This gradient approach allows for the sequential elution of components based on their polarity, with less polar impurities washing out first, followed by the target compound.

TLC serves as a rapid, qualitative tool to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front, is a key parameter. Different solvent systems are tested to achieve a significant separation between the Rf value of the desired product and those of impurities. For many 1,8-naphthyridine (B1210474) derivatives, mixtures of ethyl acetate and hexane are effective eluents for achieving good separation on silica gel plates. google.com

Table 1: Representative Chromatographic Conditions for Naphthyridine Analogs

Technique Stationary Phase Mobile Phase / Eluent Purpose
Column Chromatography Silica Gel Hexane/Acetone (gradient) Preparative Purification

| Thin Layer Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate/Hexane (gradient) | Reaction Monitoring |

Note: These conditions are based on methodologies for structurally related compounds and serve as a general guideline.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of pharmaceutical compounds with high resolution and sensitivity. Preparative HPLC, particularly mass-directed preparative HPLC, is also a powerful tool for the purification of complex mixtures. google.com

For the final purity assessment of naphthyridine compounds, reversed-phase HPLC (RP-HPLC) is a standard method. This technique typically uses a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength. While specific HPLC conditions for this compound are not detailed, methods for analogous structures provide a template for method development.

Recrystallization Techniques

Recrystallization is a crucial technique for the final purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at varying temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

For various naphthyridine esters, including 1,8-naphthyridine derivatives, common solvents for recrystallization include ethanol (B145695), methanol, or mixtures such as ethanol-water or methanol-water. epo.orgambeed.com The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities ideally remain in the solution (the mother liquor). The purified crystals are then collected by filtration. For instance, related 2,7-naphthyridine (B1199556) derivatives have been successfully recrystallized from ethanol to yield pure crystalline solids. ambeed.com

Table 2: Common Recrystallization Solvents for Naphthyridine Carboxylates

Compound Type Solvent(s) Outcome
Naphthyridine Esters Ethanol Crystalline Solid
Carboxylic Acid Derivatives Methanol/Water Purified Precipitate

Note: The choice of solvent is highly specific to the individual compound's solubility profile.

Exploration of Biological Activities and Medicinal Chemistry Applications

Investigation of Antimicrobial and Antibacterial Potential

Naphthyridine derivatives have long been recognized for their efficacy against bacterial and fungal pathogens. ontosight.ai The pioneering antibacterial agent from this class was nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which set the stage for extensive research into the antimicrobial capabilities of this chemical family. nih.govnih.gov

The preliminary assessment of the antimicrobial potential of new chemical entities like ethyl 1,7-naphthyridine-3-carboxylate (B1632217) derivatives relies on standardized in vitro screening methods. These assays determine the compound's ability to inhibit or kill microbial growth.

Broth Microdilution Method: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. mdpi.comnih.gov The assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following an incubation period, the plates are examined for visible signs of microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. mdpi.com This method allows for the quantitative assessment of a compound's potency against various bacterial and fungal strains.

Agar (B569324) Well/Cup and Plate Diffusion Method: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. researchgate.netdntb.gov.ua A petri dish containing a solid agar medium is uniformly inoculated with the test microorganism. Wells or "cups" are then punched into the agar, and a solution of the test compound is added to each well. During incubation, the compound diffuses from the well into the surrounding agar. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear area around the well known as a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial potency of the compound. dntb.gov.ua

While some studies on 1,8-naphthyridine derivatives report no significant direct antibacterial activity when using these methods (MIC ≥ 1.024 µg/mL), they have been shown to potentiate the effects of existing antibiotics. mdpi.com

The antibacterial action of many naphthyridine derivatives is attributed to their interaction with essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. mdpi.com It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication. mdpi.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com Many naphthyridine-based antibiotics function by binding to this enzyme, stabilizing the DNA-gyrase complex and trapping the enzyme in a state where it has cleaved the DNA. researchgate.net This leads to a halt in DNA replication and ultimately, bacterial cell death. nih.gov Nalidixic acid, for instance, selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov Similarly, topoisomerase IV, another type II topoisomerase, is a primary target in many Gram-positive bacteria, and its inhibition also disrupts DNA replication. nih.gov

microRNA Expression Modulation: Some advanced naphthyridine analogues have demonstrated additional mechanisms of action. Enoxacin, a fluoroquinolone analogue with a 1,8-naphthyridine core, not only inhibits DNA gyrase but has also been found to modulate microRNA expression in bacteria, adding another layer to its antibacterial activity. nih.gov

Table 1: Documented Antibacterial Mechanisms of Naphthyridine Derivatives

MechanismTarget Enzyme/ProcessDescriptionExample Compound (Isomer)Citation
DNA Replication BlockingDNA GyraseInhibits the enzyme responsible for introducing negative supercoils into bacterial DNA, halting replication.Nalidixic acid (1,8-Naphthyridine) nih.gov
DNA Synthesis InhibitionDNA Gyrase and Topoisomerase IVInhibits key enzymes involved in managing DNA topology during replication.Trovafloxacin (1,8-Naphthyridine) nih.gov
MicroRNA Expression InhibitionmicroRNA BiogenesisInterferes with the expression of small regulatory RNAs in bacteria.Enoxacin (1,8-Naphthyridine) nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For naphthyridine derivatives, SAR studies have been crucial in optimizing antimicrobial potency.

Influence of Substituents: Research on 1,8-naphthyridines has shown that specific substitutions dramatically enhance antibacterial effects. nih.gov The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position were key modifications that led to the development of potent second-generation fluoroquinolones like enoxacin. nih.gov

N-1 Position Modifications: The substituent at the N-1 position is also critical. The presence of a cyclopropyl (B3062369) group or a substituted phenyl group at N-1 has been shown to yield compounds with excellent antibacterial profiles. nih.gov

Other Ring Substitutions: Further studies have indicated that the introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine scaffold can enhance activity. nih.gov The nature of the side chain at C-7 is also a determinant of the spectrum of activity and potency. nih.gov

Synergistic Effects: While some 1,8-naphthyridine derivatives may lack strong intrinsic antibacterial activity, they can act as modulators, enhancing the efficacy of established antibiotics like fluoroquinolones. mdpi.com This suggests a synergistic interaction, possibly related to similar mechanisms of action targeting DNA gyrase. mdpi.com

These findings from the 1,8-naphthyridine series underscore the importance of systematic structural modification for developing potent antimicrobial agents and provide a strategic blueprint for the optimization of ethyl 1,7-naphthyridine-3-carboxylate and its derivatives.

Assessment of Antineoplastic and Antiproliferative Effects

Beyond their antimicrobial use, naphthyridine derivatives have emerged as a promising class of compounds with significant potential in oncology. ontosight.ainih.gov Various analogues have demonstrated the ability to inhibit the growth of cancer cells, prompting further investigation into their mechanisms of action. nih.govnih.gov

The initial evaluation of potential anticancer agents involves screening them against a panel of human cancer cell lines to assess their cytotoxicity and antiproliferative effects. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.com

Derivatives of the naphthyridine scaffold have been tested against a wide range of cancer cell lines. For example, various 1,8-naphthyridine-3-carboxamide derivatives have shown significant cytotoxicity. nih.gov Similarly, derivatives of 2,7-naphthyridine-3-carboxylic acid hydrazide, which are structurally related to the title compound, were selected by the National Cancer Institute (NCI) for screening against 60 different human tumor cell lines. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Naphthyridine Derivatives

Naphthyridine Derivative (Isomer)Cancer Cell LineCell Line TypeReported Activity (IC₅₀)Citation
1,8-Naphthyridine-3-carboxamide derivative 12HBL-100Breast1.37 µM nih.gov
1,8-Naphthyridine-3-carboxamide derivative 17KBOral3.7 µM nih.gov
1,8-Naphthyridine-3-carboxamide derivative 22SW-620Colon3.0 µM nih.gov
Aaptamine (1,6-Naphthyridine)HeLaCervical10.47 µg/mL nih.gov
Bisleuconothine A (1,7-Naphthyridine)HT29Colon1.09 µM nih.gov
Bisleuconothine A (1,7-Naphthyridine)SW480Colon2.74 µM nih.gov

Understanding the molecular mechanisms by which naphthyridines exert their antiproliferative effects is crucial for their development as targeted cancer therapies. Research into various isomers has revealed several modes of action.

Inhibition of Signaling Pathways: A key finding for the 1,7-naphthyridine (B1217170) class comes from the natural alkaloid Bisleuconothine A. This compound was found to exert its antineoplastic effects by inhibiting the WNT signaling pathway, a critical pathway often dysregulated in cancers, particularly colon cancer. nih.gov Other naphthyridines, like Aaptamine, interfere with the PI3K/AKT/GSK3b signaling axis. nih.gov

Cell Cycle Arrest and Apoptosis: Many anticancer agents work by disrupting the cell cycle or inducing programmed cell death (apoptosis). Bisleuconothine A, the 1,7-naphthyridine alkaloid, was shown to induce a G0/G1 cell cycle arrest in cancer cells, preventing them from progressing to the DNA synthesis phase. nih.gov Other naphthyridine derivatives have also been found to induce apoptosis in cancer cells. nih.gov

DNA Intercalation: Some naphthyridine compounds can directly interact with DNA. Aaptamine, a benzo[de] ontosight.airesearchgate.netnaphthyridine, has been shown to intercalate into the DNA structure, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

While the specific molecular targets for this compound are still a subject of ongoing research, the findings for related compounds, especially the demonstrated WNT pathway inhibition and cell cycle arrest by a naturally occurring 1,7-naphthyridine alkaloid, provide strong rationale for its investigation as a potential antineoplastic agent. nih.gov

Analysis of Anti-inflammatory Modulatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been evaluated using various in vitro screening assays that measure the modulation of key inflammatory biomarkers. A common approach involves the use of murine bone marrow-derived dendritic cells (DCs) or macrophage cell lines like RAW 264.7, which are stimulated with lipopolysaccharides (LPS) to induce an inflammatory response. nih.govnih.gov

In these assays, the efficacy of test compounds is determined by their ability to reduce the secretion of pro-inflammatory cytokines and chemokines. nih.gov For example, 1,8-naphthyridine-3-carboxamide derivatives have been assessed for their capacity to modulate the levels of cytokines and chemokines secreted by dendritic cells, providing an indication of their anti-inflammatory and myeloprotective activities. nih.gov

Studies on other naphthyridine isomers, such as 1,6-naphthyridine (B1220473) alkaloids, have demonstrated strong anti-inflammatory properties by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) production in LPS-induced RAW 264.7 cells. nih.gov Similarly, canthin-6-one, a 1,5-naphthyridine (B1222797) derivative, was found to reduce the production of pro-inflammatory mediators including TNF-α, Interleukin-1β (IL-1β), and Interleukin-12p70 (IL-12p70). nih.gov

The table below details the biomarkers used in screening assays for naphthyridine derivatives.

BiomarkerCell LineEffect ObservedNaphthyridine Isomer
TNF-α, IL-6RAW 264.7Significant reduction in secretion1,6-Naphthyridine nih.gov
TNF-α, IL-1β, IL-12p70N/AReduced production1,5-Naphthyridine nih.gov
Various Cytokines & ChemokinesDendritic CellsModulation of secretion levels1,8-Naphthyridine nih.gov
Nitric Oxide (NO)RAW 264.7Strong inhibitory effect on production1,5-Naphthyridine nih.gov

The anti-inflammatory effects of naphthyridine compounds are believed to be mediated through the inhibition of pro-inflammatory pathways. The downregulation of key cytokines such as TNF-α, IL-1β, IL-6, and IL-12p70 suggests that these compounds can interfere with the signaling cascades that lead to an inflammatory response. nih.govnih.gov

The mechanism often involves inhibiting the production of inflammatory mediators. For instance, the reduction of nitric oxide (NO) production in LPS-stimulated macrophages by certain naphthyridine derivatives points to an interruption of the inflammatory cascade at a crucial step. nih.gov The inhibition of pro-inflammatory cytokines is a key mechanism that could be beneficial in conditions characterized by inflammation. Furthermore, some derivatives have been noted to diminish oxidative stress in tissues, which is often linked with chronic inflammation. nih.gov These findings suggest that the naphthyridine scaffold can serve as a template for developing agents that target multiple components of the inflammatory process.

Evaluation of Other Pharmacological Modalities

The antioxidant potential of naphthyridine derivatives has been investigated through various assays. One common method is the free radical scavenging assay, such as the one using DPPH (2,2-diphenyl-1-picrylhydrazyl). In a study of 1,8-naphthyridine derivatives, several synthesized compounds exhibited significant antioxidant activity in the DPPH assay. researchgate.net

Another important mechanism of antioxidant action is metal chelating activity. Transition metal ions like ferrous iron (Fe²⁺) can catalyze the production of reactive oxygen species (ROS) in biological systems. mdpi.com The ability of a compound to chelate these metal ions can be a valuable antioxidant property. mdpi.com This activity is often measured by assessing the disruption of the Fe²⁺-ferrozine complex formation. mdpi.com While specific data on the metal chelating activity of this compound is not detailed, the general principle is a recognized method for evaluating the antioxidant capacity of heterocyclic compounds.

Antioxidant Assay TypePrincipleRelevance to Naphthyridines
DPPH Free Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.1,8-Naphthyridine derivatives have shown significant activity in this assay. researchgate.net
Metal Chelating ActivityMeasures the ability of a compound to bind transition metal ions (e.g., Fe²⁺), preventing them from participating in ROS-generating reactions. mdpi.comA key antioxidant mechanism applicable to evaluating heterocyclic compounds.

The naphthyridine scaffold has proven to be a versatile template for designing potent enzyme inhibitors, particularly targeting protein kinases and phosphodiesterases, which are crucial in various diseases, including cancer and inflammation.

Protein Kinase Inhibition: Derivatives of various naphthyridine isomers have been identified as inhibitors of several protein kinases.

PIP4K2A: A study curated forty-four 1,7-naphthyridine analogues and evaluated their inhibitory activity against PIP4K2A, a lipid kinase linked to the PI3K signal transduction pathway in cancer. nih.gov

Tpl2 Kinase: 4-Alkylamino- tandfonline.comnaphthyridine-3-carbonitriles were identified as potent and selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a therapeutic target for inflammatory diseases. researchgate.net

Protein Kinase D (PKD): A 2,6-naphthyridine (B1209661) derivative was developed into a series of pan-PKD inhibitors with high selectivity over Protein Kinase C (PKC), showing potential for treating heart failure. nih.gov

Phosphodiesterase Inhibition: The 1,8-naphthyridine scaffold has been associated with the inhibition of phosphodiesterase 4 (PDE4). nih.gov PDE4 inhibitors are known for their anti-inflammatory effects, making this a significant area of investigation for naphthyridine-based compounds.

The table below summarizes the enzyme inhibition activities of various naphthyridine derivatives.

Target EnzymeNaphthyridine ScaffoldTherapeutic Area
PIP4K2A (Lipid Kinase)1,7-NaphthyridineCancer nih.gov
Tpl2 (Protein Kinase)1,7-Naphthyridine-3-carbonitrileInflammation researchgate.net
Protein Kinase D (PKD)2,6-NaphthyridineHeart Failure nih.gov
Phosphodiesterase 4 (PDE4)1,8-NaphthyridineInflammation nih.gov

Receptor Binding and Antagonism Studies (e.g., H1 Receptor Antagonism)

The structural framework of naphthyridine derivatives has proven to be a promising foundation for the development of receptor antagonists, particularly for the histamine (B1213489) H1 receptor. The H1 receptor is a key component in the inflammatory and allergic response cascade. Antagonists of this receptor are widely used to treat allergic conditions such as rhinitis, urticaria, and conjunctivitis.

In a notable study, a series of novel 1,8-naphthyridine-3-carboxylic acid derivatives were designed, synthesized, and evaluated for their in vivo antihistaminic activity. The research focused on understanding the molecular interactions and binding modes of these compounds within the active site of the H1 receptor. One of the synthesized compounds, designated as 5a1, demonstrated a significant bronchorelaxant effect in conscious guinea pigs, indicating a promising antihistaminic potential. researchgate.netrsc.org The study employed molecular docking to elucidate the binding mechanism, revealing key structural features of the naphthyridine scaffold that contribute to its antagonist activity. researchgate.netrsc.org

Further computational studies, including in silico predictions of biological activities and pharmacokinetic parameters, were conducted to guide the synthesis of more effective antihistaminic agents. researchgate.netrsc.org This research highlights the potential of the naphthyridine core in the design of new H1 receptor antagonists with potentially improved efficacy and side-effect profiles compared to existing treatments. researchgate.netrsc.org

Table 1: Antihistaminic Activity of a Lead 1,8-Naphthyridine Derivative

CompoundActivityModelKey Finding
5a1 AntihistaminicIn vivo (guinea pig)Displayed promising bronchorelaxant effects. researchgate.netrsc.org
5a1 Receptor BindingIn silico (molecular docking)Showed favorable interaction and binding in the active site of the H1 receptor. researchgate.netrsc.org

Exploration of Additional Therapeutic Areas (e.g., Anti-HIV, Antimalarial, Anticonvulsant, Neurological Targets)

The versatility of the naphthyridine scaffold has led to its investigation in a multitude of therapeutic areas beyond receptor antagonism. The unique electronic and structural properties of this heterocyclic system make it a privileged scaffold in drug discovery.

Anti-HIV Activity: Certain naphthyridine derivatives have emerged as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. An 8-hydroxy-(1,6)-naphthyridine-7-carboxamide derivative, L-870,810, was identified as a powerful inhibitor of the strand transfer process mediated by HIV-1 integrase. This compound demonstrated significant antiviral activity in cell culture and possessed favorable pharmacokinetic properties. The discovery of this class of inhibitors has provided a new pharmacophore for the design of novel antiretroviral agents.

Antimalarial Activity: The global challenge of malaria and the rise of drug-resistant parasite strains necessitate the development of new antimalarial agents. Naphthyridine compounds have been synthesized and evaluated for their potential in this area. Studies have shown that certain derivatives exhibit potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum. The research in this area aims to modify the naphthyridine core to optimize efficacy and reduce toxicity, offering a potential alternative to existing therapies.

Anticonvulsant and Neurological Targets: The central nervous system (CNS) is another promising area for the therapeutic application of naphthyridine derivatives. Researchers have synthesized and evaluated various substituted pyrazolo[3,4-c]-2,7-naphthyridines for their neurotropic activities. Several of these compounds have exhibited significant anticonvulsant effects in animal models, such as those induced by pentylenetetrazole. Notably, these compounds demonstrated a higher therapeutic index compared to some existing antiepileptic drugs, suggesting a better safety profile. The structure-activity relationship studies indicated that specific substitutions on the naphthyridine ring system are crucial for their anticonvulsant and neurological activity.

Table 2: Exploration of Naphthyridine Derivatives in Various Therapeutic Areas

Therapeutic AreaNaphthyridine ScaffoldTarget/MechanismKey Finding
Anti-HIV 8-hydroxy-(1,6)-naphthyridine-7-carboxamideHIV-1 Integrase InhibitionPotent inhibition of viral replication.
Antimalarial Naphthyridine DerivativesPlasmodium falciparumIn vitro activity against drug-resistant strains.
Anticonvulsant Pyrazolo[3,4-c]-2,7-naphthyridinesCNS TargetsSignificant anticonvulsant effects with a favorable safety profile.

Design and Synthesis of Multi-Target Hybrid Pharmacophores for Enhanced Biological Profiles

The complexity of many diseases, which often involve multiple biological pathways, has driven the development of multi-target drugs. This approach aims to design single molecules that can interact with multiple targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The naphthyridine scaffold is an ideal candidate for the design of such multi-target hybrid pharmacophores.

Molecular hybridization is a key strategy in this field, involving the combination of different pharmacophoric units from known bioactive molecules into a single new entity. nih.gov This approach has been successfully applied to the 1,8-naphthyridine core to create novel compounds with enhanced biological profiles. nih.gov For instance, researchers have designed and synthesized hybrid compounds incorporating the 1,8-naphthyridine scaffold with other biologically active moieties to target multiple pathways in cancer cells. researchgate.net

The synthesis of these hybrid molecules often involves multi-step reactions, starting with the core naphthyridine structure, followed by the addition of other pharmacophoric groups. The biological evaluation of these new chemical entities is then carried out to assess their multi-target activity and potential for further development. The design of such molecules is often guided by computational methods, including molecular docking and pharmacophore modeling, to predict their binding affinity to different targets. researchgate.netrsc.org This integrated approach of rational design, synthesis, and biological testing is crucial for the successful development of novel multi-target drugs based on the naphthyridine scaffold. nih.gov

Computational Chemistry and in Silico Research on Ethyl 1,7 Naphthyridine 3 Carboxylate

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of ligands within the active site of a biological target. For naphthyridine derivatives, docking studies have been crucial in elucidating their mechanism of action against various targets, including bacteria, fungi, and cancer cell lines. nih.govresearchgate.netijpsonline.com

Research on related 1,8-naphthyridine-3-carboxylic acid derivatives has demonstrated their potential as antimicrobial agents by targeting bacterial DNA gyrase. ijpsonline.com For instance, docking studies of novel 1,8-naphthyridine (B1210474) derivatives against the Salmonella typhi OmpF complexed with ciprofloxacin (B1669076) (PDB ID: 4KRA) revealed that these compounds could act as covalent crosslinkers on the DNA gyrase B subunit. ijpsonline.com Similarly, in the context of anti-tuberculosis drug discovery, molecular docking of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues against the Enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis (PDB ID: 4TZK) has been performed to predict binding affinities and interactions. nih.gov One of the most active compounds, ANA-12, showed a docking score of -8.424 kcal/mol, indicating strong binding potential. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues like TYR-158 and aromatic bonding with residues such as PRO-156. nih.gov

In another study, new 1,8-naphthyridine-3-carboxylic acid derivatives were evaluated as H1 receptor antagonists. nih.govresearchgate.net Molecular docking was employed to understand the binding modes of these compounds within the H1 receptor's active site, helping to rationalize their observed antihistaminic activity. nih.govresearchgate.net

While these studies focus on the 1,8-naphthyridine isomer, the insights gained are valuable for predicting the potential interactions of Ethyl 1,7-naphthyridine-3-carboxylate (B1632217) with similar biological targets. The core naphthyridine scaffold, common to all these compounds, provides a fundamental framework for interaction, which is then modulated by the specific substitution patterns.

Table 1: Examples of Molecular Docking Studies on Naphthyridine Derivatives

Naphthyridine Derivative ClassBiological TargetPDB IDKey Findings/InteractionsReference
1,8-Naphthyridine-3-carboxylic acid derivativesSalmonella typhi DNA Gyrase B4KRACompounds act as covalent crosslinkers; intercalate with higher C-scores than ciprofloxacin. ijpsonline.com
1,8-Naphthyridine-3-carbonitrile analoguesMycobacterium tuberculosis InhA4TZKActive compound ANA-12 had a docking score of -8.424 kcal/mol, with H-bonding to TYR-158. nih.gov
1,8-Naphthyridine-3-carboxylic acid derivativesHistamine (B1213489) H1 ReceptorNot SpecifiedDocking studies helped to understand the molecular interaction and binding mode of compounds as antihistaminic agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

A QSAR analysis was conducted on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives with anticancer activity. insilico.eu In this study, 3D-QSAR models were developed using the comparative molecular field analysis (CoMFA) method to assess the steric and electrostatic interactions. insilico.eu The most active compound in the series was used as a template for aligning all other molecules. insilico.eu The resulting models were statistically significant and provided insights into the structural requirements for potent antitumor activity. The study concluded that the type and size of different substituents on the naphthyridine ring are crucial for the observed cytotoxic effects. insilico.eu

Another study on novel 1,8-naphthyridine derivatives investigated for their cytotoxicity against various cancer cell lines also employed QSAR to correlate electronic properties with biological activity. researchgate.net Such studies help in identifying the key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern the activity of these compounds, thereby guiding the design of more potent analogues. researchgate.net Although these examples focus on the 1,8-naphthyridine scaffold, the QSAR methodology is directly applicable to Ethyl 1,7-naphthyridine-3-carboxylate to predict its potential biological activities based on its distinct structural and electronic features.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and reactivity of molecules.

DFT calculations, specifically using the B3LYP/6-31G(d) level of theory, have been applied to a series of substituted 1,8-naphthyridine derivatives to study their electronic properties and relate them to their cytotoxic activity. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity and stability. researchgate.net By calculating properties such as molecular electrostatic potential (MESP), HOMO-LUMO energies, and dipole moments, researchers can gain insights into how these molecules might interact with biological targets and predict their reactivity. researchgate.net For example, the MESP plots can identify regions of a molecule that are rich or poor in electrons, which are crucial for intermolecular interactions. researchgate.net

These theoretical studies provide a fundamental understanding of the intrinsic electronic characteristics of the naphthyridine core, which can be extrapolated to understand the reactivity and potential interaction sites of this compound.

Table 2: Application of DFT in Naphthyridine Research

Naphthyridine Derivative ClassComputational MethodCalculated PropertiesKey InsightsReference
Substituted 1,8-naphthyridinesDFT (B3LYP/6-31G(d))HOMO, LUMO, Molecular Electrostatic Potential (MESP)Electronic properties were correlated with in vitro cytotoxicity against cancer cell lines. researchgate.net
Pyridine (B92270) and Naphthyridine DerivativesDFTSpectroscopic data correlation, structural elucidationAided in confirming the chemical structures of newly synthesized bioactive compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Ligand-Receptor Dynamics

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their complexes over time. Conformational analysis is crucial for understanding how a flexible molecule like this compound might adopt different shapes, which in turn affects its ability to bind to a receptor. nih.gov

MD simulations provide a detailed picture of the dynamic movements and interactions between a ligand and its target protein. mdpi.commdpi.com These simulations can reveal the stability of the ligand-receptor complex, identify key residues involved in maintaining the binding, and illustrate conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com For example, MD simulations of a ligand bound to the farnesyl transferase enzyme showed that the complex was stabilized by interactions with specific residues, as indicated by limited fluctuations in Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Assess the stability of its docked pose within a target's active site.

Observe the flexibility of the ethyl carboxylate group and its influence on binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Understand how environmental factors, such as solvent, affect the ligand's conformation and its interaction with the receptor. nih.gov

While specific MD simulation studies on this compound are not widely reported, the application of this technique to related heterocyclic compounds demonstrates its immense value in providing a dynamic and realistic view of ligand-receptor interactions, which is essential for modern drug design. mdpi.commdpi.com

Future Perspectives and Emerging Research Directions for Ethyl 1,7 Naphthyridine 3 Carboxylate

Further Optimization of Synthetic Strategies for Industrial Scalability and Sustainability

While several synthetic routes to the 1,7-naphthyridine (B1217170) scaffold have been established, a significant future direction lies in optimizing these methods for large-scale industrial production with a strong emphasis on sustainability. Current research highlights the move towards more efficient and environmentally friendly techniques. ijcps.org For instance, the adoption of microwave-assisted organic synthesis represents a substantial advancement, offering benefits such as reduced reaction times, milder conditions, and improved yields compared to conventional heating methods. ijcps.org

Future research will likely focus on developing "green" synthetic pathways. This includes the use of less hazardous solvents, recyclable catalysts, and processes that minimize waste generation. documentsdelivered.com Methodologies like one-pot multicomponent reactions are also gaining traction as they streamline the synthetic process, thereby increasing efficiency and reducing the environmental footprint. documentsdelivered.com The overarching goal is to develop robust, cost-effective, and sustainable synthetic strategies that can support the transition of promising ethyl 1,7-naphthyridine-3-carboxylate (B1632217) derivatives from laboratory-scale synthesis to industrial manufacturing.

Development of Novel Derivatization Approaches to Expand Chemical Space

The therapeutic versatility of the 1,7-naphthyridine core is largely dependent on the functional groups attached to it. A key future objective is the development of novel derivatization techniques to systematically explore and expand the chemical space around the ethyl 1,7-naphthyridine-3-carboxylate scaffold. By introducing a wide array of substituents at various positions on the naphthyridine ring, researchers can fine-tune the molecule's physicochemical properties, such as solubility, stability, and bioavailability. ontosight.ai

Recent efforts have demonstrated the successful synthesis of diverse derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, starting from a key hydrazide intermediate of a related 2,7-naphthyridine-3-carboxylic acid. nih.gov Another innovative approach involves the Smiles rearrangement within the 2,7-naphthyridine (B1199556) series to create novel amino-oxo-naphthyridines, which serve as precursors for fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. nih.gov These examples underscore the potential for discovering new synthetic transformations that can yield derivatives with unique structural features and, consequently, novel biological activities. Future work will likely involve high-throughput synthesis and combinatorial chemistry approaches to rapidly generate large libraries of derivatives for biological screening.

Identification and Validation of New Biological Targets and Pathways

Derivatives of the broader naphthyridine family have already demonstrated a wide spectrum of biological activities, hinting at the vast therapeutic potential that remains to be unlocked. ijcps.orgmdpi.com A primary research goal is to identify and validate new biological targets and cellular pathways modulated by derivatives of this compound.

Currently known activities for 1,7-naphthyridines and their isomers include antiparasitic and antitumor effects. ijcps.org Specifically, they have been identified as inhibitors of Tumor Progression Locus-2 (Tpl2) kinase, a target for rheumatoid arthritis, and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). ijcps.orgnih.gov The naphthyridine scaffold is also a core component of compounds targeting bacterial DNA gyrase and topoisomerase IV, HIV integrase, and various other kinases. nih.govmdpi.com

Future research will employ advanced screening platforms and chemoproteomics to systematically probe the interactions of new 1,7-naphthyridine derivatives against a wide range of cellular targets. This will facilitate the discovery of novel mechanisms of action and could lead to the development of therapies for a host of diseases, including various cancers, infectious diseases, and inflammatory conditions. ontosight.airesearchgate.net

Table 1: Selected Biological Targets of Naphthyridine Derivatives

Target Class Specific Target Associated Disease/Application Reference
Kinase Tpl2 Kinase Rheumatoid Arthritis ijcps.org
Kinase PIP4K2A Cancer nih.gov
Kinase c-Kit/VEGFR-2 Cancer researchgate.net
Viral Enzyme HIV-1 Integrase HIV/AIDS nih.gov
Bacterial Enzyme DNA Gyrase / Topoisomerase IV Bacterial Infections mdpi.com

Potential Applications in Chemical Biology and Materials Science

The unique structural and photophysical properties of the 1,7-naphthyridine scaffold extend its potential utility beyond medicinal chemistry into the realms of chemical biology and materials science. The heterocyclic nature of naphthyridines makes them attractive scaffolds for creating fluorescent probes and sensors for biological imaging and diagnostics. researchgate.net Certain 1,6-naphthyridinones, for example, exhibit powerful fluorescence properties, including large Stokes shifts and high quantum yields, making them suitable for biological applications. rsc.org

In materials science, naphthyridine derivatives have emerged as a point of interest for the development of advanced organic materials. researchgate.net Their high thermal stability, reversible electrochemical reduction, and high electron affinities make them suitable as n-type materials. researchgate.netrsc.org These properties have been exploited in the creation of organic light-emitting diodes (OLEDs), where naphthyridine-based compounds have been used as emitters and electron-transport materials. researchgate.netrsc.org They have also found use as building blocks in supramolecular chemistry for constructing molecular tweezers and highly selective receptors. researchgate.net Future research will continue to explore the modification of the this compound core to fine-tune its electronic and optical properties for these and other novel applications, such as in dye-sensitized solar cells. researchgate.net

Q & A

Q. What are the key synthetic pathways for preparing ethyl 1,7-naphthyridine-3-carboxylate and its derivatives?

The synthesis typically involves multi-step methodologies:

  • Gould–Jacobs Reaction : Condensation of 2-aminopyridine with ethoxy methylene malonate under reflux (120°C, 1 h) yields diethyl 2-((pyridine-2-ylamino)methylene) malonate. Subsequent cyclization in diphenyl ether (250°C, 4 h) produces ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
  • N-Alkylation : Reacting the cyclized product with alkyl halides (e.g., p-chlorobenzyl chloride) in anhydrous DMF using NaH as a base (90°C, 24 h) introduces substituents at the N1 position .
  • Hydrolysis : Basic hydrolysis (10% NaOH, ethanol, 100°C, 2 h) converts the ester to the carboxylic acid derivative .

Q. How are this compound derivatives characterized analytically?

  • NMR Spectroscopy : Key signals include aromatic protons (e.g., δ 8.02–9.11 ppm for naphthyridine protons) and ethyl ester groups (δ 1.30–4.50 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for substituted derivatives) confirm molecular weights .
  • Elemental Analysis : Used to validate purity and molecular formula .

Q. What functionalization strategies are applicable to the naphthyridine core?

  • Halogenation : Bromination with Br₂ in CH₂Cl₂ introduces halogens at specific positions (e.g., C7) .
  • N-Alkylation : Ethyl bromoacetate reacts with the NH group under basic conditions (K₂CO₃, AcEt, reflux) to introduce ethoxycarbonylmethyl substituents .
  • Hydrolysis of Nitriles : 3-Carbonitrile derivatives are converted to carboxylic acids using 9M H₂SO₄ at 130°C (86% yield) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

Step Conditions Yield Reference
CyclizationDiphenyl ether, 250°C, 4 h85–89%
N-AlkylationDMF, NaH, 90°C, 24 h81–85%
Hydrolysis10% NaOH, EtOH, 100°C, 2 h>80%
Key variables affecting yields include reaction time, solvent purity, and stoichiometric ratios of alkylating agents.

Q. What methodologies are used to evaluate the biological activity of naphthyridine derivatives?

  • In Vivo Antihistaminic Studies : Rodent models are employed to assess histamine receptor antagonism, with compounds administered intravenously or orally. Activity is quantified via inhibition of histamine-induced bronchoconstriction .
  • In Silico Screening : Molecular docking and pharmacophore modeling predict binding affinities to target proteins (e.g., histamine H₁ receptor) .

Q. How can computational tools guide structural modifications for enhanced bioactivity?

  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ constants) with biological activity .
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic parameters (e.g., logP, solubility) to prioritize derivatives with drug-like properties .

Q. What strategies address contradictory data in reaction outcomes?

  • Halogenation Discrepancies : Bromination at C7 vs. C3 may arise from solvent polarity (CH₂Cl₂ vs. DMF) or temperature variations .
  • Hydrolysis Efficiency : Acidic (H₂SO₄) vs. basic (NaOH) conditions yield different byproducts; residual moisture in DMF can reduce yields during alkylation .

Q. How can the core structure be modified to explore structure-activity relationships (SAR)?

  • Heterocyclic Fusion : Introducing thiazole or pyridine rings at N1 enhances antimicrobial activity .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at C2 increases metabolic stability and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.